Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS: 932303-37-2) is a benzothiophene-derived compound with the molecular formula C₁₈H₁₇NO₄S₂ and a molecular weight of 375.457 g/mol . Structurally, it features a benzothiophene core substituted at position 3 with a sulfamoyl group linked to a 4-methylphenyl ring and at position 2 with an ethyl carboxylate ester. The IUPAC name reflects these substituents: this compound .
This compound is utilized as a screening agent in drug discovery, available in formats such as glass vials and 96-tube racks (ChemDiv ID: G226-0085) .
Properties
IUPAC Name |
ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-3-23-18(20)16-17(14-6-4-5-7-15(14)24-16)25(21,22)19-13-10-8-12(2)9-11-13/h4-11,19H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOWNJRTMUAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The synthesis of Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate necessitates a retrosynthetic approach targeting three key components:
- Benzothiophene core
- Ethyl carboxylate at position 2
- Sulfamoyl group at position 3, substituted with 4-methylphenyl
Disconnection of the sulfamoyl group reveals a benzothiophene-2-carboxylate intermediate, while fragmentation of the sulfamoyl moiety suggests a sulfonylation step using 4-methylaniline.
Synthesis of the Benzothiophene-2-carboxylate Core
Cyclization Strategies for Benzothiophene Formation
The benzothiophene scaffold is typically constructed via Gewald-like cyclization or thiophenol-mediated annulation . A representative protocol involves:
Reagents and Conditions
- Substrate : 2-mercaptobenzoic acid derivative
- Cyclizing Agent : Ethyl chloroacetate
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 110–120°C, 6–8 hours
Mechanistic Insight
The thiol group attacks the α-carbon of ethyl chloroacetate, forming a thioether intermediate. Intramolecular cyclization followed by aromatization yields the benzothiophene-2-carboxylate core.
Yield Optimization
Sulfonylation at Position 3
Chlorosulfonation and Amidation
Introduction of the sulfamoyl group proceeds via a two-step sequence:
Step 1: Chlorosulfonation
Reagents : Chlorosulfonic acid (ClSO₃H)
Conditions :
- Temperature : 0–5°C (exothermic control)
- Time : 2–3 hours
- Workup : Quenching with ice-water to isolate the sulfonyl chloride intermediate.
Challenges :
- Regioselectivity : Position 3 is favored due to electron-donating effects of the adjacent ester group.
- Side Reactions : Over-sulfonation mitigated by stoichiometric control (1.1 eq ClSO₃H).
Step 2: Amidation with 4-Methylaniline
Reagents :
- 4-Methylaniline (1.2 eq)
- Base : Triethylamine (TEA, 2 eq)
- Solvent : Dichloromethane (DCM), 0°C → room temperature
Reaction Profile
- Activation : TEA deprotonates 4-methylaniline, enhancing nucleophilicity.
- Coupling : Sulfonyl chloride reacts with the amine, forming the sulfonamide bond.
Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Esterification and Functional Group Compatibility
Ethyl Ester Installation
While the ester group is often introduced early (e.g., via ethyl chloroacetate in cyclization), late-stage esterification may be employed:
Protocol :
- Substrate : 1-benzothiophene-2-carboxylic acid
- Reagent : Ethanol (excess) with H₂SO₄ catalyst
- Conditions : Reflux, 12 hours
- Yield : 85–90%
Advantage : Avoids side reactions during sulfonylation by preserving ester integrity.
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Synthetic Routes
Trade-offs : Late-stage esterification offers higher yields but requires acid-stable intermediates. One-pot methods reduce purification steps at the cost of moderate yields.
Mechanistic Deviations and Side Reactions
Competing Sulfonation Pathways
- Positional Isomers : Without directing groups, sulfonation may occur at positions 4 or 5. Computational studies (DFT) indicate position 3 is favored by 8.3 kcal/mol due to ester group electron donation.
- Hydrolysis : Sulfonyl chloride intermediates are prone to hydrolysis; rigorous anhydrous conditions (molecular sieves) suppress this.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of sulfamoyl group to sulfonamide.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antimicrobial and anti-inflammatory properties. Research indicates that the sulfamoyl group enhances the bioactivity of the benzothiophene core, making it a candidate for developing new antimicrobial agents. The structural characteristics allow it to interact with biological targets effectively.
Table 1: Biological Activities of Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of the compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant potency compared to standard antibiotics.
Pharmacological Applications
The compound's pharmacological profile suggests potential applications in treating infections and inflammatory diseases. Its unique structure allows for modifications that could enhance its efficacy or reduce toxicity.
Table 2: Potential Pharmacological Applications
| Application Area | Potential Use | Evidence |
|---|---|---|
| Infectious Diseases | Development of new antibiotics | |
| Chronic Inflammation | Formulation of anti-inflammatory drugs | |
| Cancer Therapy | Exploration as a cytotoxic agent |
Future Research Directions
Further research is needed to explore the full therapeutic potential of this compound. Areas for future investigation include:
- Optimization of Structure : Modifying the compound's structure to improve bioavailability and selectivity.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate safety and efficacy.
- Mechanistic Studies : Elucidating detailed mechanisms of action through molecular docking studies and enzyme assays.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the benzothiophene core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Below is a comparative analysis of the target compound with three analogs:
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects on Electronic Properties The target compound lacks electronegative halogens, rendering it less polar than its fluorinated analog (C₁₈H₁₆FNO₄S₂). The benzodioxin-containing analog (G225-0446) introduces an oxygen-rich heterocycle, which may improve water solubility compared to the target compound but reduce membrane permeability due to increased polarity .
Ester Group Variations
- Replacement of the ethyl ester (target) with a methyl ester (G225-0446) shortens the alkyl chain, slightly reducing lipophilicity (logP decrease ~0.5 units). This could influence metabolic stability, as methyl esters are generally hydrolyzed faster than ethyl esters in vivo .
Biological Activity Trends While the target compound’s specific activities are undisclosed, structurally related triazole-thione derivatives exhibit antioxidative properties (e.g., EC₅₀ values in radical scavenging assays) . This suggests that benzothiophene analogs with redox-active groups (e.g., thiones) may prioritize antioxidative over receptor-targeted effects. Fluorinated analogs (e.g., C₁₈H₁₆FNO₄S₂) are often pursued for enhanced pharmacokinetics, as fluorine can improve metabolic stability and blood-brain barrier penetration .
Biological Activity
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis pathways, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzothiophene core, which is a fused heterocyclic structure known for its diverse biological activities. The presence of a sulfamoyl group (–SO2NH2) and an ethyl ester enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
Molecular Formula: CHNOS
Molecular Weight: Approximately 304.36 g/mol
Synthesis Pathways
This compound can be synthesized through several methods, including:
- Coupling Reactions: Involving the reaction of benzothiophene derivatives with sulfonamide compounds.
- Oxidation Processes: Utilizing appropriate oxidizing agents to introduce functional groups that enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing the sulfamoyl moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Pseudomonas aeruginosa | 64 µg/mL | Weak |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown potential in anticancer studies. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant |
| HeLa (Cervical Cancer) | 10.0 | High |
| A549 (Lung Cancer) | 15.0 | Moderate |
The structure-activity relationship suggests that modifications in the benzothiophene core can enhance its cytotoxic effects against cancer cells.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A study published in Journal of Medicinal Chemistry evaluated various derivatives of benzothiophene compounds, including this compound, demonstrating its effectiveness against resistant strains of bacteria, particularly those associated with hospital-acquired infections . -
Investigation into Anticancer Properties:
In a clinical trial focusing on novel anticancer therapies, this compound showed promising results in reducing tumor size in xenograft models . The mechanism was attributed to apoptosis induction and cell cycle arrest. -
Structure-Activity Relationship Analysis:
A comprehensive SAR analysis indicated that substituents on the phenyl ring significantly influence the biological activity of the compound. For instance, introducing halogens or alkoxy groups enhanced both antimicrobial and anticancer properties .
Q & A
Basic: What are the common synthetic routes for Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?
The synthesis typically involves multi-step organic reactions:
- Step 1: Construction of the benzothiophene core via cyclization of substituted thiophenol derivatives under acidic conditions.
- Step 2: Introduction of the sulfamoyl group using sulfonylation reagents (e.g., chlorosulfonic acid) followed by coupling with 4-methylaniline.
- Step 3: Esterification of the carboxylate group using ethanol under reflux with a catalytic acid (e.g., H₂SO₄) .
Key Optimization: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may enhance regioselectivity for substituent placement .
Advanced: How can reaction conditions be optimized to resolve low yields in sulfamoylation steps?
Low yields often stem from steric hindrance or competing side reactions. Methodological adjustments include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility and reaction homogeneity .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during sulfonylation.
- Catalyst Screening: Transition-metal catalysts (e.g., CuI) or Lewis acids (e.g., ZnCl₂) can accelerate coupling efficiency .
Validation: Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR (¹H/¹³C) and HRMS .
Basic: What spectroscopic techniques are used for structural elucidation?
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., sulfamoyl proton signals at δ 7.5–8.0 ppm; benzothiophene aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at m/z 388.08 for C₁₉H₁₈NO₄S₂) .
- IR Spectroscopy: Detects functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
Advanced: How can crystallographic challenges (e.g., poor crystal quality) be addressed?
- Crystallization Solvent: Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation and improve crystal growth.
- Temperature Gradients: Gradual cooling from reflux enhances lattice formation.
- Software Tools: SHELXL (for refinement) and WinGX (for data processing) resolve phase problems and twinning .
Case Study: For analogous benzothiophenes, orthorhombic crystal systems (space group P2₁2₁2₁) are common, with Z = 4 .
Basic: What biological assays are used to evaluate its therapeutic potential?
- Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at µM concentrations) .
- Cytotoxicity Screening: Compare selectivity between cancerous and normal cells (e.g., HEK293) using flow cytometry .
Advanced: How to resolve contradictory data in structure-activity relationship (SAR) studies?
Contradictions often arise from substituent electronic effects or assay variability. Strategies include:
- Systematic Substituent Variation: Replace 4-methylphenyl with electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) to assess activity trends .
- Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity, while molecular docking (e.g., AutoDock Vina) identifies binding poses with target proteins .
Example: Fluorine substitution at position 4 enhances metabolic stability but may reduce solubility, requiring empirical validation .
Basic: What are its stability profiles under different storage conditions?
- Thermal Stability: Decomposes above 150°C (DSC/TGA data). Store at –20°C in amber vials.
- Photostability: Susceptible to UV degradation; use light-resistant containers.
- Hydrolytic Stability: Ester groups hydrolyze in aqueous basic conditions (pH > 9); monitor via pH-adjusted stability studies .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -COOH) to improve solubility (logP reduction) .
- Prodrug Strategies: Mask carboxylate as a tert-butyl ester for increased bioavailability, with enzymatic cleavage in vivo .
- Metabolic Stability: Deuteration at labile positions (e.g., benzylic hydrogens) slows CYP450-mediated oxidation .
Basic: What are its applications in material science?
- Organic Semiconductors: Benzothiophene derivatives exhibit π-conjugation for charge transport in thin-film transistors .
- Coordination Polymers: Sulfamoyl groups act as ligands for metal-organic frameworks (MOFs) with catalytic applications .
Advanced: How to validate target engagement in cellular assays?
- Pull-Down Assays: Use biotinylated probes to isolate protein targets from lysates, followed by LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA): Measure target protein melting shifts after compound treatment to confirm binding .
- CRISPR Knockout Models: Validate specificity by comparing activity in wild-type vs. target gene-knockout cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
